15-Deoxy-delta-12,14-prostaglandin J2 15-Deoxy-delta-12,14-prostaglandin J2 15-deoxy-Delta(12,14)-prostaglandin J2 is a prostaglandin J derivative comprising prostaglandin J2 lacking the 15-hydroxy group and having C=C double bonds at the 12- and 14-positions. It has a role as a metabolite, an electrophilic reagent and an insulin-sensitizing drug. It is functionally related to a prostaglandin J2. It is a conjugate acid of a 15-deoxy-Delta(12,14)-prostaglandin J2(1-).
Brand Name: Vulcanchem
CAS No.: 87893-55-8
VCID: VC0004481
InChI: InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1
SMILES: CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

15-Deoxy-delta-12,14-prostaglandin J2

CAS No.: 87893-55-8

Cat. No.: VC0004481

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

15-Deoxy-delta-12,14-prostaglandin J2 - 87893-55-8

Specification

CAS No. 87893-55-8
Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name (Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Standard InChI InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1
Standard InChI Key VHRUMKCAEVRUBK-GODQJPCRSA-N
Isomeric SMILES CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O
SMILES CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Canonical SMILES CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Appearance Assay:≥97%A solution in methyl acetate

Introduction

Chemical Properties and Biosynthesis of 15d-PGJ2

Structural Characteristics

15d-PGJ2 (molecular formula: C20H28O3\text{C}_{20}\text{H}_{28}\text{O}_3, molecular weight: 316.4 g/mol) is characterized by a 20-carbon skeleton with a cyclopentenone ring and α,β-unsaturated carbonyl group . The absence of a 15-hydroxy group and the presence of conjugated double bonds at positions 12 and 14 distinguish it from other prostaglandins. Its electrophilic nature enables covalent modification of cellular proteins, a feature critical to its biological activity .

Table 1: Key Chemical Properties of 15d-PGJ2

PropertyValue
Molecular FormulaC20H28O3\text{C}_{20}\text{H}_{28}\text{O}_3
Molecular Weight316.4 g/mol
IUPAC Name(5Z,12E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid
Key Functional GroupsCyclopentenone, α,β-unsaturated carbonyl

Biosynthetic Pathway

15d-PGJ2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Phospholipase A2 releases arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by COX-1 or COX-2. PGD2 synthase isomerizes PGH2 to PGD2, which undergoes spontaneous dehydration to form Δ12-PGJ2 and subsequently 15d-PGJ2 . Serum albumin facilitates this dehydration process, highlighting the role of extracellular factors in its biosynthesis .

Mechanisms of Action: PPAR-γ-Dependent and Independent Pathways

PPAR-γ Activation

15d-PGJ2 is a high-affinity ligand for PPAR-γ, a nuclear receptor regulating lipid metabolism and inflammation. PPAR-γ activation suppresses proinflammatory genes (e.g., TNF-α, IL-6) by antagonizing transcription factors like NF-κB and AP-1 . In endothelial cells, this mechanism reduces vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) expression, attenuating leukocyte recruitment .

Covalent Modification of Cellular Proteins

The electrophilic cyclopentenone ring enables 15d-PGJ2 to form Michael adducts with cysteine residues in proteins such as Keap1, IκB kinase (IKK), and thioredoxin. This post-translational modification inhibits NF-κB signaling by stabilizing IκBα and blocking IKK activity . For example, in macrophages, 15d-PGJ2 suppresses inducible nitric oxide synthase (iNOS) and COX-2 by modifying Keap1, which activates the antioxidant Nrf2 pathway .

RORα Induction

Beyond PPAR-γ, 15d-PGJ2 induces retinoic acid receptor-related orphan receptor alpha (RORα) in human umbilical vein endothelial cells (HUVECs). RORα overexpression inhibits TNF-α-induced VCAM-1 and ICAM-1, suggesting a PPAR-γ-independent anti-inflammatory mechanism .

Biological Effects and Therapeutic Applications

Anti-Inflammatory and Immunomodulatory Effects

15d-PGJ2 delays lipopolysaccharide (LPS)-induced preterm labor in murine models by suppressing uterine contractions and proinflammatory cytokines (e.g., IL-1β, IL-6) . In human myocytes and amnion epithelial cells, it downregulates contraction-associated proteins (e.g., oxytocin receptor) and NF-κB activity, highlighting its potential in managing preterm birth .

Antioxidant Activity

By activating Nrf2, 15d-PGJ2 enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase. This mitigates oxidative stress in models of lung injury and hepatic inflammation .

Antitumor Effects

15d-PGJ2 induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and inhibiting survival pathways like PI3K/Akt. In lung adenocarcinoma cells, it suppresses metastasis by downregulating matrix metalloproteinases (MMPs) .

Table 2: Key Biological Effects of 15d-PGJ2

EffectMechanismModel System
Anti-inflammatoryPPAR-γ activation, NF-κB inhibitionPreterm labor models
AntioxidantNrf2 pathway activationLung injury models
AntitumorApoptosis induction, MMP inhibitionLung cancer cells

Challenges and Future Directions

Despite its therapeutic promise, 15d-PGJ2’s endogenous concentrations (1012^{-12}–109^{-9} M) are often insufficient to exert physiological effects, raising questions about its relevance in vivo . Synthetic analogs with improved stability and bioavailability are under investigation. Additionally, dual PPAR-γ/RORα agonists may enhance anti-inflammatory efficacy while minimizing off-target effects .

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